N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline
Description
Historical Context of Aryl Ethers and Aniline Derivatives
The historical development of aryl ethers traces back to the foundational work of Alexander Williamson in 1850, who established the Williamson ether synthesis as the primary method for creating ether linkages between organic molecules. This breakthrough reaction provided chemists with a reliable pathway for constructing carbon-oxygen bonds, enabling the synthesis of increasingly complex ether compounds. The reaction mechanism, involving nucleophilic displacement of alkyl halides by alkoxide ions, became fundamental to organic synthesis and established the theoretical framework for understanding ether formation.
Parallel to ether chemistry development, aniline derivatives emerged as crucial components in industrial chemistry during the late nineteenth century. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, though its true identity remained unclear until August Wilhelm von Hofmann demonstrated in 1843 that various isolated compounds were identical and named the substance phenylamine or aniline. The industrial significance of aniline derivatives became apparent with William Henry Perkin's discovery of mauveine in 1856, which launched the synthetic dye industry and established the economic importance of aromatic amine compounds.
The Ullmann reaction, developed by Fritz Ullmann and his student Bielecki in 1901, provided another crucial method for forming carbon-carbon bonds between aromatic systems using copper catalysis. This reaction complemented the Williamson synthesis by enabling the formation of biaryl compounds, expanding the structural possibilities for complex aromatic systems. The combination of these synthetic methodologies created the foundation for developing sophisticated compounds like N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline, which incorporates multiple aromatic rings connected through ether linkages.
Chemical Classification as Alkyl Aryl Ether and Amine Derivative
This compound belongs to the classification of alkyl aryl ethers, a subset of ether compounds characterized by the presence of at least one aromatic ring connected to an aliphatic chain through an oxygen atom. The compound specifically contains two distinct phenoxy ether linkages: one connecting the 2-methylphenyl group to an ethyl chain, and another linking a phenyl group to an ethyl chain that subsequently connects to the aniline core. This dual ether functionality places the compound within the category of polyethers, which are known for their unique physical and chemical properties.
The amine derivative classification arises from the presence of the aniline functional group, which consists of an amino group directly attached to a benzene ring. Aniline derivatives are characterized by their aromatic amine functionality, which imparts specific chemical reactivity patterns including electrophilic aromatic substitution reactions and nucleophilic behavior at the nitrogen center. The substitution pattern on the aniline ring, specifically the para-positioned phenoxyethoxy chain, creates a complex electron distribution that influences the compound's overall chemical behavior and potential reactivity.
The molecular structure exhibits characteristics typical of both ether and amine functionalities, creating a hybrid compound that combines the chemical properties of both structural motifs. The presence of multiple aromatic rings connected through flexible ethylene oxide linkers provides conformational flexibility while maintaining aromatic character throughout the molecule. This structural arrangement allows for potential intermolecular interactions through both hydrogen bonding at the amine center and pi-pi stacking between aromatic rings.
Significance in Organic Chemistry and Materials Science
The significance of this compound in organic chemistry stems from its complex molecular architecture that demonstrates successful integration of multiple synthetic challenges. The compound represents an achievement in selective ether formation, requiring precise control of reaction conditions to achieve the desired substitution pattern without unintended side reactions. The synthesis of such compounds typically involves sophisticated coupling strategies that may include modified Williamson ether synthesis or advanced cross-coupling methodologies.
In materials science applications, aryl ether compounds have gained prominence for their potential in developing low-dielectric constant materials for electronic applications. The structural features of this compound, including its aromatic content and ether linkages, suggest potential utility in polymer synthesis where similar structural motifs have been incorporated to modify material properties. Poly aryl ether materials containing analogous structural elements have demonstrated valuable characteristics in high-performance applications requiring thermal stability and specific dielectric properties.
The compound's aniline functionality provides additional significance through its potential for further chemical modification. Aniline derivatives are known to undergo various transformations including oxidative coupling reactions, electrophilic aromatic substitution, and formation of azo compounds. These reaction possibilities make the compound a versatile intermediate for developing more complex molecular structures or functional materials. The presence of multiple aromatic rings also suggests potential applications in areas requiring aromatic character, such as liquid crystal materials or organic electronic devices.
Molecular Identity and Registration Data
This compound possesses the molecular formula C₂₃H₂₅NO₃ and a molecular weight of 363.46 grams per mole. The compound has been assigned the MDL number MFCD10687964, providing a unique identifier for chemical database searches and regulatory tracking. This molecular weight places the compound in the range typical for pharmaceutical intermediates and specialty chemical compounds, suggesting potential utility in medicinal chemistry applications.
The structural identity of the compound can be confirmed through various analytical techniques, with its complex substitution pattern requiring careful spectroscopic analysis for complete characterization. The presence of three distinct aromatic ring systems creates multiple sets of aromatic proton signals in nuclear magnetic resonance spectroscopy, while the ether linkages and methyl substituent provide additional characteristic spectroscopic features. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that reflect the compound's structural organization.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅NO₃ |
| Molecular Weight | 363.46 g/mol |
| MDL Number | MFCD10687964 |
| Aromatic Ring Count | 3 |
| Ether Linkage Count | 2 |
| Functional Groups | Aniline, Phenoxy ethers, Methyl substituent |
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-19-7-5-6-10-23(19)27-16-15-24-20-11-13-22(14-12-20)26-18-17-25-21-8-3-2-4-9-21/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIUPGWQYBXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically proceeds via:
- Stepwise etherification to build the phenoxyethoxy substituents.
- N-alkylation or nucleophilic substitution to introduce the N-substituted 2-(2-methylphenoxy)ethyl moiety.
- Use of appropriate bases and solvents to facilitate substitution and minimize side reactions.
This approach is consistent with synthetic routes for structurally related compounds such as N-[2-(4-methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline and other diphenylamine derivatives.
Detailed Synthetic Route
| Step | Reaction Type | Reactants / Intermediates | Conditions / Reagents | Outcome / Notes |
|---|---|---|---|---|
| 1 | Ether formation (aryl ether) | 2-methylphenol + 2-bromoethylamine or bromide | Base (K2CO3 or NaOH), polar aprotic solvent (DMF) | Formation of 2-(2-methylphenoxy)ethylamine intermediate |
| 2 | Ether linkage formation | 4-hydroxyaniline + 2-(2-phenoxyethoxy)ethyl halide | Base (K2CO3), DMF, heat (~80°C), inert atmosphere | Formation of 4-(2-phenoxyethoxy)aniline intermediate |
| 3 | N-alkylation | 4-(2-phenoxyethoxy)aniline + 2-(2-methylphenoxy)ethyl halide | Base (K2CO3), DMF or DMSO, heat, inert atmosphere | Final product: N-[2-(2-methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline |
- Step 1 involves nucleophilic substitution of 2-methylphenol with a suitable bromoethyl derivative to obtain the 2-(2-methylphenoxy)ethyl intermediate.
- Step 2 synthesizes the 4-(2-phenoxyethoxy)aniline via etherification of 4-hydroxyaniline with 2-(2-phenoxyethoxy)ethyl halide.
- Step 3 couples the N-substituted 2-(2-methylphenoxy)ethyl group onto the aniline nitrogen, typically via nucleophilic substitution under basic conditions.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility of reactants.
- Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) facilitate deprotonation of phenols and amines for nucleophilic substitution.
- Temperature: Moderate heating (80–130°C) is applied to drive etherification and alkylation reactions efficiently.
- Atmosphere: Inert atmosphere (N2 or Ar) is recommended to prevent oxidation of aniline moieties during synthesis.
- Purification: Silica gel column chromatography is commonly used to isolate and purify intermediates and final products.
Research Findings and Data Analysis
Yields and Purity
- Etherification steps typically achieve high yields (80–95%) when optimized for reaction time and temperature.
- N-alkylation yields range from moderate to high (40–85%), depending on the quality of halide intermediates and reaction conditions.
- Purity is commonly assessed by HPLC, with target purity >95% for pharmaceutical or research applications.
Analytical Characterization
| Method | Purpose | Typical Observations for Target Compound |
|---|---|---|
| ¹H NMR Spectroscopy | Confirm substitution pattern and structure | Aromatic protons δ 6.5–7.5 ppm; ether linkages δ 3.5–4.5 ppm |
| ¹³C NMR Spectroscopy | Carbon environment confirmation | Signals for aromatic carbons and ether carbons consistent with structure |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak matching calculated mass |
| Elemental Analysis | Verify C, H, N content | Values within ±0.3% of theoretical |
| HPLC | Purity assessment | Single major peak >95% purity |
Comparative Analysis with Related Compounds
| Feature | This compound | Analogous Compound: N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline |
|---|---|---|
| N-substituent | 2-(2-methylphenoxy)ethyl | 2-(4-methylphenoxy)butyl |
| Ether linkage complexity | Two ether linkages (phenoxy and phenoxyethoxy) | Similar ether linkages |
| Synthetic complexity | Moderate to high due to multiple etherifications | Comparable |
| Typical yields | 40–85% overall | 40–85% |
| Solvent systems | DMF, DMSO | DMF, DMSO |
| Base used | K2CO3, NaOH | K2CO3, NaOH |
| Purification | Silica gel chromatography | Silica gel chromatography |
Summary Table of Preparation Parameters
| Parameter | Typical Value / Condition | Remarks |
|---|---|---|
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Base | Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) | Facilitates nucleophilic substitution |
| Temperature | 80–130°C | Controlled heating for efficient reaction |
| Reaction Time | 3–24 hours | Depends on step and scale |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation of sensitive amine groups |
| Purification Method | Silica gel column chromatography | Ensures high purity |
| Yield | 40–95% (step dependent) | Optimized by reaction conditions |
Concluding Remarks
The preparation of this compound is achieved through a multi-step synthetic route involving sequential etherification and nucleophilic substitution reactions under basic conditions in polar aprotic solvents. Optimization of reaction parameters such as temperature, solvent, base, and atmosphere is critical to maximize yield and purity. Analytical techniques including NMR, HRMS, and HPLC are essential for confirming structure and quality.
This synthetic approach is supported by analogous compound syntheses reported in recent literature and patents, providing a reliable and scalable methodology suitable for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .
Scientific Research Applications
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Analogs
Key Observations :
- The target compound has a higher molecular weight (363.4 g/mol) than simpler analogs like 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine (258.3 g/mol) due to its dual aromatic ether substituents .
- N-substituent variation: Replacing the N-ethyl group with benzyl (e.g., N-[4-(2-methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline) increases molecular weight and lipophilicity .
- Electron-withdrawing groups: The 4-fluoro substituent in N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline alters electronic properties compared to the target’s electron-rich phenoxy groups .
Physicochemical Properties
- Solubility : The target’s ether linkages and aromatic rings suggest low aqueous solubility but high compatibility with polar organic solvents (e.g., acetonitrile, ethyl acetate), similar to 4-(2-methoxyethoxy)-N-methylaniline .
- Crystallography : Analogs like N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline form 1D chains via N—H⋯O hydrogen bonds . The target’s crystal packing may involve weaker C—H⋯O interactions due to its ether-dominated structure.
- Thermal Stability : Higher molecular weight and rigid substituents likely confer a melting point >100°C, comparable to carbazole derivatives .
Biological Activity
N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₅N₁O₄
- Molecular Weight : 495.63 g/mol
- CAS Number : 1040690-90-1
The compound features an aniline core substituted with two phenoxyethoxy groups and a methylphenoxy group, contributing to its unique chemical properties and potential biological activities.
This compound exhibits biological activity through interactions with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
The specific pathways affected by this compound remain an area of active research, but preliminary studies suggest involvement in processes related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound possesses promising antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents, particularly in the context of antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported the following findings against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| CCRF-CEM (Leukemia) | 10 |
These values indicate moderate efficacy against certain cancer cell lines, warranting further exploration into its mechanisms of action and therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study conducted at the University of Bath evaluated the compound's antimicrobial efficacy against resistant bacterial strains. The findings highlighted its potential as an alternative treatment option in the context of increasing antibiotic resistance. The study emphasized the need for further investigations to understand the underlying mechanisms and optimize the compound's structure for enhanced activity.
Case Study 2: Anticancer Potential
Another research project focused on the anticancer effects of this compound on various cancer cell lines. The study revealed that the compound induces apoptosis in cancer cells, suggesting a possible therapeutic role in cancer treatment. Further studies are required to elucidate the specific pathways involved in this process.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline, and what experimental conditions optimize yield?
- Methodological Answer :
-
Route 1 : Ethoxylation of N-methylaniline derivatives under reflux conditions in ethanol, followed by coupling with phenoxyethoxy groups via nucleophilic substitution. This method requires precise temperature control (70–80°C) and anhydrous conditions to avoid hydrolysis .
-
Route 2 : Use of phase-transfer catalysts (e.g., TBAF) in acetonitrile to facilitate ether bond formation, as demonstrated in analogous aniline derivatives. This approach improves reaction efficiency for sterically hindered intermediates .
-
Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Typical yields range from 65–80%, depending on substituent reactivity.
- Physical Properties (Table) :
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported; analogous compounds: 134°C (FP) | |
| Solubility | Slightly soluble in hot water; soluble in ethanol, DCM | |
| Molecular Weight | Calculated: ~377.44 g/mol | (Based on formula) |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., as in related ethoxyaniline derivatives) confirms bond angles and stereochemistry. Crystallize from methanol or ethanol via slow evaporation .
- NMR : Use deuterated DMSO or CDCl₃. Key signals include:
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), ethoxy CH₂ (δ 3.5–4.5 ppm), methylphenoxy groups (δ 2.3–2.6 ppm).
- ¹³C NMR : Quaternary carbons in aromatic rings (δ 115–160 ppm), ether linkages (δ 60–70 ppm) .
- FT-IR : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Data Discrepancy Analysis : Compare solvent polarity (e.g., logP values) and purity levels. Impurities from incomplete synthesis (e.g., unreacted phenoxyethoxy precursors) may alter solubility .
- Stability Tests : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Use HPLC-MS to identify degradation products (e.g., hydrolyzed ethoxy groups) .
Q. How can this compound serve as an intermediate in pharmaceutical or agrochemical synthesis?
- Methodological Answer :
- Pharmaceuticals : Functionalize the aniline group via Buchwald-Hartwig amination to create bioactive molecules (e.g., kinase inhibitors). Optimize coupling reactions with Pd catalysts and ligand systems .
- Agrochemicals : Introduce halogen or sulfonyl groups at the phenoxy position to enhance herbicidal activity. Screen derivatives via in vitro enzyme inhibition assays (e.g., acetolactate synthase) .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Detect impurities at ppm levels via multiple reaction monitoring (MRM) .
- Headspace GC-MS : Identify volatile byproducts (e.g., residual ethyl acetate or methanol) with a DB-5MS column and EI ionization .
Q. How do structural modifications (e.g., substituent variation) impact biological activity or material properties?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the phenoxy ring enhance binding to serotonin receptors .
- Thermal Analysis : Use DSC to study melting behavior. Bulky substituents (e.g., tert-butyl) increase Tg by ~20°C, improving thermal stability in polymer composites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
